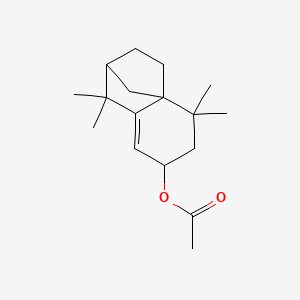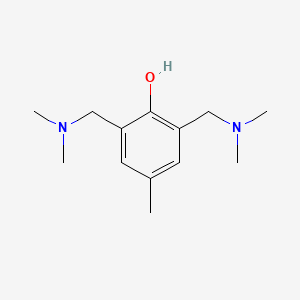
2,6-Bis-dimethylaminomethyl-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis-dimethylaminomethyl-4-methylphenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other industrial products. The compound’s structure includes two dimethylaminomethyl groups and a methyl group attached to a phenol ring, which contributes to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-dimethylaminomethyl-4-methylphenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,6-di-tert-butylphenol, formaldehyde, dimethylamine.
Reaction Conditions: The reaction is conducted in a solvent such as methanol or ethanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction parameters are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis-dimethylaminomethyl-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylaminomethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylaminomethyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2,6-Bis-dimethylaminomethyl-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Mecanismo De Acción
The antioxidant properties of 2,6-Bis-dimethylaminomethyl-4-methylphenol are attributed to its ability to donate hydrogen atoms and neutralize free radicals. The phenolic group plays a crucial role in this process by stabilizing the free radicals formed during oxidation. The dimethylaminomethyl groups enhance the compound’s solubility and reactivity, making it an effective antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Another hindered phenolic compound with similar antioxidant properties.
2,6-Di-tert-butyl-4-methoxyphenol: A related compound with a methoxy group instead of a dimethylaminomethyl group.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A bisphenol compound with enhanced stability and antioxidant properties.
Uniqueness
2,6-Bis-dimethylaminomethyl-4-methylphenol stands out due to its unique combination of dimethylaminomethyl groups and a phenolic ring. This structure provides enhanced solubility, reactivity, and antioxidant properties compared to other similar compounds. Its ability to stabilize free radicals and prevent oxidative degradation makes it a valuable compound in various applications .
Propiedades
Número CAS |
32857-11-7 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
2,6-bis[(dimethylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C13H22N2O/c1-10-6-11(8-14(2)3)13(16)12(7-10)9-15(4)5/h6-7,16H,8-9H2,1-5H3 |
Clave InChI |
RQZGJWFANCGCHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


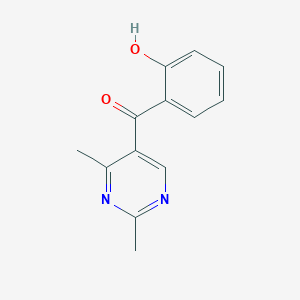
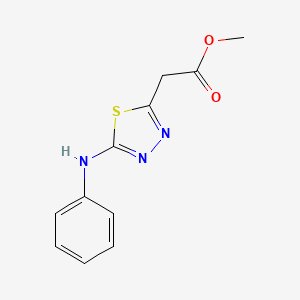
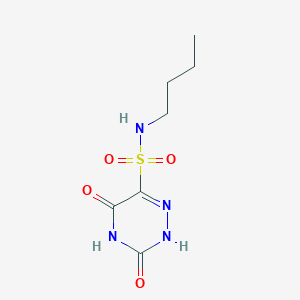
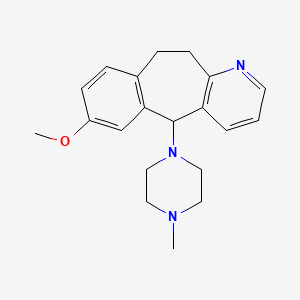
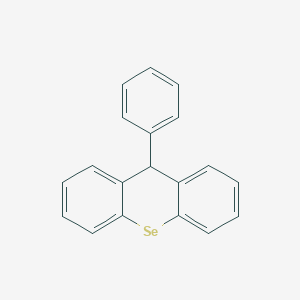
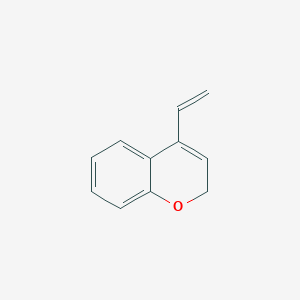
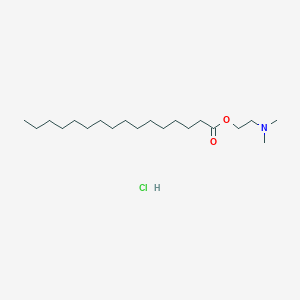
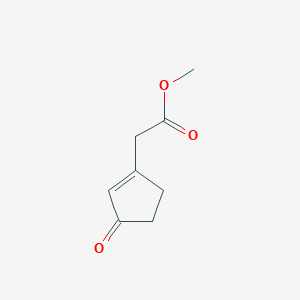

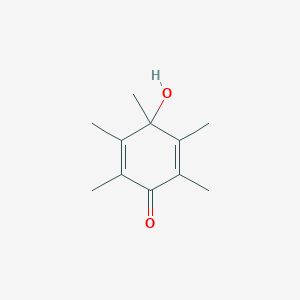
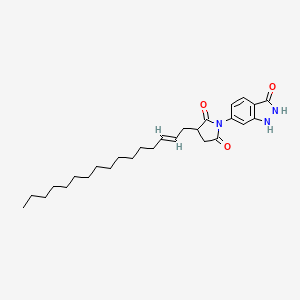
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
